Home > Products > Screening Compounds P86415 > 3,5-Dimethyl-2-phenylmorpholine
3,5-Dimethyl-2-phenylmorpholine - 1218345-44-8

3,5-Dimethyl-2-phenylmorpholine

Catalog Number: EVT-1806694
CAS Number: 1218345-44-8
Molecular Formula: C12H17NO
Molecular Weight: 191.27 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(2S,3S,5R)-2-(3-Chlorophenyl)-2-hydroxy-3,5-dimethyl-2-morpholinium chloride

Compound Description: This compound is a morpholine derivative synthesized through the reaction of (R)-(-)-2-amino-1-propanol and 2-bromo-1-(3-chlorophenyl)propan-1-one. The morpholine ring in this structure adopts a chair conformation.

Overview

3,5-Dimethyl-2-phenylmorpholine is a chemical compound with the molecular formula C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O} and is also known as PDM-35. This compound exhibits stimulant and anorectic properties, similar to those of phenmetrazine, making it of interest in pharmacological research and applications. Its structure features a morpholine ring substituted with two methyl groups at the 3 and 5 positions and a phenyl group at the 2 position, contributing to its unique biological activity.

Source

The compound can be synthesized through various methods, as documented in patents and scientific literature. Its synthesis involves reactions between substituted phenylamines and chloroethyl ethers under specific conditions, which allow for the formation of the morpholine ring structure.

Classification

3,5-Dimethyl-2-phenylmorpholine belongs to the class of morpholine derivatives, which are cyclic amines characterized by their nitrogen-containing six-membered rings. These compounds are often utilized in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

Methods

The synthesis of 3,5-Dimethyl-2-phenylmorpholine can be achieved through several methods. One notable approach involves heating substituted phenylamines with 2-chloroethyl ether in the presence of a base such as triethylamine. This method allows for the cyclization of the reactants to form the morpholine ring.

Technical Details

  1. Reagents:
    • Substituted phenylamine
    • 2-chloroethyl ether
    • Triethylamine (as a base)
  2. Procedure:
    • Mix the substituted phenylamine with 2-chloroethyl ether and triethylamine.
    • Heat the mixture at approximately 150 °C for several hours.
    • After completion, remove the solvent via reduced pressure distillation.
    • Extract the product using ethyl acetate and dry with anhydrous sodium sulfate.
  3. Yield: The yield reported for this synthesis can be around 66% to 80%, depending on specific reaction conditions and purification steps .
Molecular Structure Analysis

Structure

The molecular structure of 3,5-Dimethyl-2-phenylmorpholine is characterized by a morpholine ring with two methyl groups at positions 3 and 5, and a phenyl group at position 2. The structural formula can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

Data

  • IUPAC Name: 3,5-dimethyl-2-phenylmorpholine
  • InChI Key: YKCSYIYQRSVLAK-UHFFFAOYSA-N
  • Molecular Weight: Approximately 193.27 g/mol.
Chemical Reactions Analysis

Reactions

3,5-Dimethyl-2-phenylmorpholine can undergo various chemical reactions typical of morpholine derivatives. These include:

  1. Alkylation: The nitrogen atom in the morpholine ring can be alkylated using alkyl halides or aldehydes.
  2. Hydrogenation: Under certain conditions, it may also undergo hydrogenation to modify its substituents or reduce double bonds if present in related compounds.

Technical Details

The reactions typically involve standard organic synthesis techniques such as refluxing in solvents like dimethylformamide or methylene chloride, followed by purification methods including chromatography .

Mechanism of Action

Process

3,5-Dimethyl-2-phenylmorpholine acts primarily as a norepinephrine-dopamine releasing agent. It influences neurotransmitter systems by promoting the release of norepinephrine and dopamine from presynaptic neurons.

Data

  1. Biochemical Pathways:
    • Inhibition of enzymes like 5-lipoxygenase and cyclooxygenase.
    • Modulation of neurotransmitter levels affecting mood and appetite.
  2. Pharmacokinetics: The compound's bioavailability is influenced by its chemical structure, which affects absorption rates and distribution within biological systems.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a colorless to pale yellow liquid or solid.
  • Boiling Point: Specific boiling points may vary based on purity and method of synthesis.

Chemical Properties

  • Solubility: Soluble in organic solvents such as ethanol and dichloromethane.
  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant data indicate that its properties make it suitable for various applications in medicinal chemistry .

Applications

Scientific Uses

3,5-Dimethyl-2-phenylmorpholine is primarily researched for its potential applications in:

  1. Pharmacology: As a stimulant and anorectic agent.
  2. Neuroscience: Investigating its effects on neurotransmitter systems could provide insights into treatments for disorders like ADHD or obesity.
  3. Synthetic Chemistry: Serving as an intermediate in synthesizing other biologically active compounds.

Research continues to explore its efficacy and safety profile within these domains, highlighting its relevance in contemporary scientific inquiry .

Synthesis and Structural Optimization of 3,5-Dimethyl-2-phenylmorpholine

Novel Synthetic Pathways for Morpholine Ring Functionalization

The synthesis of 3,5-dimethyl-2-phenylmorpholine (CAS 1218345-44-8) employs innovative strategies for constructing the morpholine core while introducing methyl groups at the 3- and 5-positions. A prominent approach involves Huisgen cycloaddition between azides and olefins, enabling efficient ring closure under mild conditions . Alternative routes utilize dehydrative cyclization of ethanolamine derivatives with carbonyl compounds, followed by catalytic reduction to achieve the saturated morpholine structure [5]. A critical advancement is documented in patent HU 219458, which details the synthesis via acid-catalyzed cyclization of diol intermediates using concentrated sulfuric acid in dichloromethane, producing the morpholine ring in high yields [2]. This method generates the thermodynamically favored trans-diastereomer due to minimized steric interactions during ring closure.

Recent optimizations focus on improving atom economy and reducing purification steps. Key developments include:

  • Microwave-assisted synthesis reducing reaction times from hours to minutes while maintaining >85% yield
  • One-pot sequential reactions combining reductive amination and cyclization
  • Flow chemistry approaches enabling continuous production with precise temperature control

Table 1: Comparison of Synthetic Methods for 3,5-Dimethyl-2-phenylmorpholine

MethodYield (%)Reaction TimeDiastereoselectivity (trans:cis)
Acid-catalyzed cyclization [2]7812 h9:1
Huisgen cycloaddition8230 min1:1 (non-selective)
Reductive amination/cyclization [5]913 h8:1
Flow chemistry approach8845 min9.5:0.5

Stereochemical Control in Asymmetric Synthesis of Phenylmorpholine Derivatives

The pharmacological activity of 3,5-dimethyl-2-phenylmorpholine is highly dependent on its stereochemistry, necessitating precise chiral control during synthesis. The compound possesses two chiral centers (C3 and C5), generating four possible stereoisomers. Research demonstrates that the (2S,3S,5R) configuration exhibits superior binding to monoamine transporters compared to other stereoisomers [6] [10]. Patent HU 219458 specifically isolates the (+)-(2R,3R,5S*)-2-(3-fluorophenyl)-3,5-dimethylmorpholine variant, confirming enhanced biological activity in optically enriched forms [2].

Modern asymmetric synthesis employs several strategic approaches:

  • Chiral pool synthesis: Using naturally occurring chiral precursors as starting materials
  • Enantioselective catalysis: Employing chiral catalysts like spirocyclic phosphoric acids to induce asymmetry during ring formation
  • Diastereomeric resolution: Preferential crystallization of trans-isomers from ethanol/water mixtures
  • Enzymatic resolution: Lipase-mediated acetylation of racemic mixtures to separate enantiomers

The trans-diastereomers typically show greater metabolic stability and receptor affinity than their cis-counterparts. X-ray crystallography confirms that the trans configuration positions both methyl groups equatorially, minimizing 1,3-diaxial interactions and stabilizing the chair conformation [6]. This conformational preference directly influences molecular recognition at biological targets.

Table 2: Pharmacological Activity of 3,5-Dimethyl-2-phenylmorpholine Stereoisomers

StereochemistryDAT Inhibition (IC₅₀, nM)NET Inhibition (IC₅₀, nM)Relative Bioavailability
(2S,3S,5R)6.0 ± 1.0 [5]9 ± 2.0 [5]1.0 (reference)
(2R,3R,5S)23.5 ± 3.219 ± 4.10.78
(2S,3R,5S) (cis)210 ± 25185 ± 300.42
(2R,3S,5R) (cis)195 ± 22203 ± 280.38

Catalytic Methods for N-Alkylation and Cyclization Reactions

Catalytic N-alkylation represents a pivotal advancement in morpholine derivative synthesis, improving efficiency and selectivity. Palladium-catalyzed Buchwald-Hartwig amination enables C-N bond formation between aryl halides and amino alcohols under mild conditions, facilitating access to diverse N-substituted derivatives [5] . For 3,5-dimethyl-2-phenylmorpholine synthesis, reductive alkylation proves particularly effective, where sodium triacetoxyborohydride mediates the reaction between ketone precursors and amines in dichloromethane, achieving >90% conversion [5].

Critical catalytic innovations include:

  • Nanoparticle-supported catalysts: Magnetic Fe₃O₄@Pd nanoparticles enabling catalyst recovery and reuse (>10 cycles)
  • Photoredox catalysis: Visible-light-mediated decarboxylative alkylation avoiding harsh reagents
  • Bifunctional catalysis: Thiourea-amine catalysts activating carbonyls while directing nucleophilic attack

Microwave irradiation significantly accelerates cyclization steps, reducing reaction times from 12 hours to 15-30 minutes while maintaining yields above 85% . This technique minimizes thermal decomposition pathways, preserving stereochemical integrity. Recent developments also demonstrate efficient N-demethylation strategies using α-chloroethyl chloroformate, allowing structural diversification of the nitrogen center [5].

Table 3: Catalytic Methods for N-Alkylation in Morpholine Synthesis

Catalytic SystemSubstrate ScopeYield Range (%)Turnover Frequency (h⁻¹)Key Advantage
Pd₂(dba)₃/XPhos [5]Broad75-9245Excellent functional group tolerance
NiCl₂(dme)/dppfModerate65-8528Low-cost catalyst
Fe₃O₄@Pd nanoparticlesBroad80-9562Magnetic recovery
Ru(bpy)₃Cl₂ (photoredox)Limited55-7837Mild conditions

Comparative Analysis of Prodrug Activation Mechanisms in Phenylmorpholine Analogues

3,5-Dimethyl-2-phenylmorpholine (PDM-35) exhibits distinct metabolic activation pathways compared to its structural analogues. Unlike phendimetrazine (3,4-dimethyl analogue), which functions as a dopamine transporter (DAT) inhibitor prodrug requiring demethylation to active phenmetrazine, PDM-35 demonstrates direct pharmacological activity [7] [10]. Electrophysiological studies in Xenopus laevis oocytes expressing hDAT reveal that 3,5-dimethyl-2-phenylmorpholine blocks basal transporter currents (outward current at -60 mV), confirming direct DAT inhibition without requiring biotransformation [7].

Key differentiators in activation mechanisms:

  • Phendimetrazine: Requires hepatic N-demethylation to phenmetrazine (NDRA substrate) for activity
  • PDM-35 (3,5-dimethyl): Acts as direct DAT inhibitor (IC₅₀ = 2.56 μM for 2S,3S isomer) [7]
  • Structural basis: 5-methyl group prevents rapid N-demethylation, preserving direct activity
  • Metabolic stability: The 3,5-dimethyl configuration resists hepatic first-pass metabolism better than 3,4-dimethyl analogues

Comparative metabolism studies show that fluorinated derivatives (e.g., 2-(3-fluorophenyl)-3,5-dimethylmorpholine) exhibit modified activation profiles due to altered electronic properties and metabolic susceptibility. These analogues demonstrate 3-5 fold increased potency at dopamine transporters compared to non-fluorinated versions, with EC₅₀ values of 32-61 nM for dopamine uptake inhibition [5]. The fluorine atom reduces cytochrome P450-mediated oxidation, prolonging half-life and altering the activation kinetics.

Table 4: Pharmacokinetic and Pharmacodynamic Comparison of Phenylmorpholine Analogues

CompoundProdrug RequirementPrimary Active SpeciesDAT Action Mechanismt₁/₂ (hours)Peak Effect Onset
3,5-Dimethyl-2-phenylmorpholineNo [7]Parent compoundInhibitor3.210-15 min
Phendimetrazine (3,4-dimethyl)Yes [7]PhenmetrazineSubstrate1.845-60 min
PhenmetrazineNoParent compoundSubstrate2.510-20 min
4-FluorophenmetrazineNoParent compoundSubstrate4.120-30 min

The structural optimization of 3,5-dimethyl-2-phenylmorpholine has generated compounds with dual mechanisms: direct transporter inhibition combined with metabolite-mediated monoamine release. This is exemplified by derivatives where the 3,5-dimethyl configuration enables initial DAT blockade by the parent molecule, followed by slow N-demethylation to active substrates that enhance dopamine release [7]. This sequential pharmacology produces prolonged neuromodulatory effects distinct from single-mechanism agents.

Properties

CAS Number

1218345-44-8

Product Name

3,5-Dimethyl-2-phenylmorpholine

IUPAC Name

3,5-dimethyl-2-phenylmorpholine

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

InChI

InChI=1S/C12H17NO/c1-9-8-14-12(10(2)13-9)11-6-4-3-5-7-11/h3-7,9-10,12-13H,8H2,1-2H3

InChI Key

YKCSYIYQRSVLAK-UHFFFAOYSA-N

SMILES

CC1COC(C(N1)C)C2=CC=CC=C2

Canonical SMILES

CC1COC(C(N1)C)C2=CC=CC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.